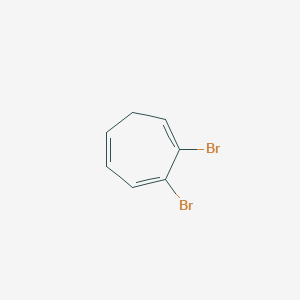

2,3-Dibromocyclohepta-1,3,5-triene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

62187-28-4 |

|---|---|

Molecular Formula |

C7H6Br2 |

Molecular Weight |

249.93 g/mol |

IUPAC Name |

2,3-dibromocyclohepta-1,3,5-triene |

InChI |

InChI=1S/C7H6Br2/c8-6-4-2-1-3-5-7(6)9/h1-2,4-5H,3H2 |

InChI Key |

MGZAKSZJEWVMII-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CC=C(C(=C1)Br)Br |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 2,3 Dibromocyclohepta 1,3,5 Triene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. For a molecule such as 2,3-Dibromocyclohepta-1,3,5-triene, a combination of one-dimensional and multi-dimensional NMR techniques would be required for a complete and unambiguous assignment of its proton and carbon signals.

The ¹H NMR spectrum of this compound is expected to provide crucial information about the electronic environment and connectivity of the hydrogen atoms in the seven-membered ring. The chemical shifts (δ) of the vinyl protons would likely appear in the downfield region, influenced by the deshielding effect of the double bonds and the electronegative bromine atoms. The methylene (B1212753) protons (at C7) would resonate at a higher field.

Analysis of the coupling constants (J) between adjacent protons would reveal their dihedral angles, offering insights into the conformation of the cycloheptatriene (B165957) ring. For instance, the magnitude of the vicinal coupling constants (³JHH) between the olefinic protons can help to define the geometry of the triene system.

Hypothetical ¹H NMR Data for this compound:

| Proton | Hypothetical Chemical Shift (ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constants (Hz) |

| H1 | 6.5 - 7.0 | d | J1,7 |

| H4 | 6.0 - 6.5 | m | |

| H5 | 5.8 - 6.3 | m | |

| H6 | 5.8 - 6.3 | m | |

| H7a | 2.5 - 3.0 | m | |

| H7b | 2.5 - 3.0 | m |

Note: This table is illustrative and not based on experimental data.

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. The number of distinct signals would indicate the molecular symmetry. For this compound, seven unique carbon signals are expected, unless conformational dynamics lead to signal averaging. The carbons bearing the bromine atoms (C2 and C3) would be significantly shifted downfield due to the halogen's deshielding effect. The chemical shifts of the sp² hybridized carbons of the double bonds would also be in the downfield region, while the sp³ hybridized methylene carbon (C7) would appear at a much higher field.

Hypothetical ¹³C NMR Data for this compound:

| Carbon | Hypothetical Chemical Shift (ppm) |

| C1 | 125 - 135 |

| C2 | 115 - 125 |

| C3 | 115 - 125 |

| C4 | 120 - 130 |

| C5 | 120 - 130 |

| C6 | 125 - 135 |

| C7 | 25 - 35 |

Note: This table is illustrative and not based on experimental data.

To definitively assign the proton and carbon signals and to establish the complete molecular structure, a suite of 2D NMR experiments would be essential. slideshare.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) spin-spin coupling networks, allowing for the tracing of the connectivity between adjacent protons in the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, providing unambiguous one-bond ¹H-¹³C connectivities. blogspot.comcreative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment establishes long-range (typically 2-3 bonds) correlations between protons and carbons, which is critical for identifying the connectivity across the bromine-substituted carbons and other quaternary centers. sdsu.educreative-biostructure.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. NOE cross-peaks would help to determine the through-space relationships between protons, offering insights into the three-dimensional structure and conformation of the molecule in solution. nih.gov

Cycloheptatriene and its derivatives are known to undergo dynamic processes, such as ring inversion. libretexts.org Dynamic NMR spectroscopy, which involves recording NMR spectra at different temperatures, would be a powerful tool to study any conformational exchange processes in this compound. libretexts.org By analyzing the changes in the line shape of the NMR signals as a function of temperature, it would be possible to determine the energy barriers and rates of these dynamic processes. nih.gov This could reveal, for instance, the boat-like conformation of the seven-membered ring and the kinetics of its interconversion.

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

While NMR spectroscopy provides detailed structural information in solution, X-ray crystallography offers a precise picture of the molecule's three-dimensional structure in the solid state.

A single-crystal X-ray diffraction study would be the definitive method to determine the precise bond lengths, bond angles, and torsional angles of this compound. This technique would provide unequivocal evidence for the boat conformation of the cycloheptatriene ring and the specific positions of the bromine atoms. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as halogen bonding or van der Waals forces, that govern the supramolecular architecture in the solid state.

Hypothetical Crystallographic Data Table for this compound:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 980 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.85 |

Note: This table is for illustrative purposes and does not represent experimentally determined data.

Analysis of Bond Lengths, Bond Angles, and Torsional Angles

The precise determination of bond lengths, bond angles, and torsional angles for this compound would necessitate X-ray crystallographic analysis. In the absence of specific experimental data for this compound, we can predict its structural parameters based on the known boat conformation of the parent cyclohepta-1,3,5-triene and the influence of the bulky bromine substituents.

The seven-membered ring is expected to be non-planar, adopting a boat-like conformation to alleviate ring strain. The introduction of two vicinal bromine atoms at the C2 and C3 positions would induce significant steric strain, likely leading to a distortion of the ring. This steric hindrance would influence the bond lengths and angles. The C2-Br and C3-Br bond lengths are anticipated to be in the typical range for bromoalkenes. The C=C double bonds (C1=C2, C3=C4, C5=C6) will be shorter than the C-C single bonds within the ring. The presence of the bromine atoms might cause a slight elongation of the C2-C3 bond to minimize steric repulsion.

Torsional angles, which define the three-dimensional shape of the ring, would be significantly affected by the dibromo substitution. The dihedral angle between the planes defined by the C1=C2-C3 and C2-C3=C4 segments would be a critical parameter in defining the extent of ring puckering.

Table 1: Predicted Bond Parameters for this compound

| Parameter | Predicted Value/Range | Notes |

| C-Br Bond Length | ~1.85 - 1.95 Å | Typical for vinylic bromides. |

| C=C Bond Length | ~1.33 - 1.35 Å | Characteristic of conjugated double bonds. |

| C-C Bond Length | ~1.44 - 1.50 Å | For single bonds within the conjugated system. |

| C-C-C Bond Angle | ~120° - 128° | Angles within the ring will vary due to puckering. |

| C-C-Br Bond Angle | ~118° - 122° | Influenced by steric interactions. |

| Torsional Angles | Complex | Dictated by the boat conformation and substituent effects. |

Investigation of Crystal Packing and Intermolecular Bromine Interactions

The solid-state packing of this compound would be governed by a combination of van der Waals forces and specific intermolecular interactions, particularly those involving the bromine atoms. Studies on other brominated organic compounds have shown the importance of bromine...bromine interactions in directing crystal packing. uobasrah.edu.iqnih.gov These can be classified as Type I (C-Br...Br-C angle ≈ 180°) and Type II (C-Br...Br-C angle ≈ 90°).

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Molecular Vibrations

Infrared Spectroscopic Characterization of Carbon-Bromine Bonds and C=C Stretches

The infrared (IR) spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional groups. The stretching vibrations of the carbon-bromine (C-Br) bonds typically appear in the region of 600-500 cm⁻¹. The presence of two C-Br bonds might lead to symmetric and asymmetric stretching modes, which could potentially be resolved.

The C=C stretching vibrations of the conjugated triene system are expected to appear in the 1650-1600 cm⁻¹ region. The conjugation within the ring would lower the frequency compared to an isolated double bond. The specific positions and intensities of these bands would be sensitive to the conformation of the seven-membered ring. Other characteristic bands would include C-H stretching vibrations above 3000 cm⁻¹ for the vinylic and allylic protons, and C-H bending vibrations in the 1450-800 cm⁻¹ region.

Raman Spectroscopy for Symmetric Vibrational Modes

Raman spectroscopy, which is particularly sensitive to non-polar, symmetric vibrations, would complement the IR data. The symmetric C=C stretching vibrations of the triene system are expected to give rise to strong Raman signals. The C-Br stretching vibrations would also be Raman active. By comparing the IR and Raman spectra, one can apply the principle of mutual exclusion for centrosymmetric molecules, although this compound is not expected to possess a center of inversion. Nevertheless, the relative intensities of the bands in the two spectra can aid in the assignment of vibrational modes.

Table 2: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Notes |

| C-H Stretch (sp²) | 3100 - 3000 | 3100 - 3000 | Vinylic C-H bonds. |

| C-H Stretch (sp³) | 2950 - 2850 | 2950 - 2850 | Methylene group C-H bonds. |

| C=C Stretch | 1650 - 1600 | 1650 - 1600 | Conjugated triene system, likely multiple bands. |

| C-H Bend | 1450 - 800 | Complex region with multiple bending modes. | |

| C-Br Stretch | 600 - 500 | 600 - 500 | Symmetric and asymmetric stretches. |

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is dictated by the electronic transitions within the conjugated π-system. The parent cyclohepta-1,3,5-triene exhibits a UV absorption maximum around 260 nm, corresponding to a π → π* transition. nih.gov

The introduction of two bromine atoms is expected to cause a bathochromic (red) shift in the absorption maximum. This is due to the electron-donating character of the bromine atoms through their lone pairs, which can participate in resonance with the triene system, thereby raising the energy of the highest occupied molecular orbital (HOMO). The extent of this shift would depend on the conformation of the ring and the degree of orbital overlap. The non-planar nature of the seven-membered ring will likely result in a less intense and broader absorption band compared to a fully planar conjugated system.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be a crucial tool for confirming the molecular formula of this compound (C₇H₆Br₂). The exact mass measurement would provide unambiguous confirmation of its elemental composition.

The mass spectrum would also reveal a characteristic isotopic pattern for a molecule containing two bromine atoms, with the M, M+2, and M+4 peaks appearing in an approximate ratio of 1:2:1 due to the natural abundances of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation pattern in the mass spectrum would provide structural information. Likely fragmentation pathways would involve the loss of a bromine atom to form a stable bromotropylium-like cation. Subsequent fragmentation could involve the loss of the second bromine atom or the expulsion of small neutral molecules.

Computational and Theoretical Investigations of 2,3 Dibromocyclohepta 1,3,5 Triene

Quantum Chemical Studies of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule like 2,3-Dibromocyclohepta-1,3,5-triene. These methods provide a microscopic view of the electron distribution and energy landscape, which dictates the molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) Calculations for Ground State Geometries and Conformational Preferences

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For this compound, DFT calculations would be employed to determine its most stable three-dimensional structure, known as the ground state geometry. This involves optimizing the positions of all atoms to find the arrangement with the lowest possible energy.

The seven-membered ring of cyclohepta-1,3,5-triene is not planar and can adopt several conformations, such as the boat and twist-boat forms. The presence of two bromine atoms at the 2 and 3 positions would significantly influence the preferred conformation due to steric and electronic effects. DFT calculations would predict the relative energies of these different conformers, identifying the most stable one and quantifying the energy differences between them. Key geometric parameters such as bond lengths, bond angles, and dihedral angles for each conformer would be determined.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for a Boat Conformation of this compound

| Parameter | Predicted Value |

| C1-C2 Bond Length (Å) | 1.35 |

| C2-C3 Bond Length (Å) | 1.48 |

| C1-Br Bond Length (Å) | 1.88 |

| C2-Br Bond Length (Å) | 1.88 |

| C1-C2-C3 Bond Angle (°) | 125.0 |

| Br-C2-C3-Br Dihedral Angle (°) | 60.0 |

Note: The data in this table is hypothetical and serves as an example of what would be obtained from DFT calculations.

Ab Initio and Post-Hartree-Fock Methods for Refined Energy Predictions

For even higher accuracy in energy predictions, ab initio and post-Hartree-Fock methods can be utilized. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, explicitly account for electron correlation, which is the interaction between individual electrons. While computationally more demanding than DFT, they provide benchmark-quality energies.

Applying these methods to the conformers of this compound identified by DFT would yield more precise relative energies. This is crucial for accurately determining the population of each conformer at a given temperature and for calculating the activation energies of reactions involving this molecule.

Conformational Landscapes and Energy Barriers to Interconversion

The different conformations of this compound are not static but can interconvert by passing through transition states. A full exploration of the potential energy surface would map out the conformational landscape, showing the stable conformers as valleys and the transition states as saddle points.

Computational methods can calculate the energy barriers for these interconversions. This information is vital for understanding the molecule's dynamic behavior, such as the rate at which it can change its shape. For instance, the energy barrier for the boat-to-boat interconversion of the cycloheptatriene (B165957) ring would be a key parameter to determine.

Table 2: Hypothetical Calculated Energy Barriers for Conformational Interconversion of this compound

| Interconversion Process | Calculated Energy Barrier (kcal/mol) |

| Boat → Twist-Boat | 5.2 |

| Twist-Boat → Boat | 3.8 |

| Boat Inversion | 8.5 |

Note: The data in this table is hypothetical and illustrates the type of results expected from such a study.

Mechanistic Insights Derived from Computational Models

Computational models are invaluable for elucidating the step-by-step mechanisms of chemical reactions. For this compound, these models could be used to study various transformations, such as addition, substitution, or rearrangement reactions.

Transition State Characterization for Elementary Reaction Steps

A key aspect of understanding a reaction mechanism is to characterize the transition state (TS) of each elementary step. The transition state is the highest energy point along the reaction pathway and its structure determines the reaction's feasibility and rate. Computational methods can locate and characterize these fleeting structures.

For a hypothetical reaction, such as the addition of a nucleophile to this compound, calculations would identify the transition state structure, including the partially formed and broken bonds. The energy of the transition state relative to the reactants gives the activation energy, a critical parameter for predicting reaction kinetics.

Reaction Coordinate Following and Intrinsic Reaction Coordinate (IRC) Analysis

Once a transition state has been located, Intrinsic Reaction Coordinate (IRC) analysis can be performed. An IRC calculation traces the minimum energy path downhill from the transition state to connect it to the corresponding reactants and products. This confirms that the identified transition state indeed connects the desired starting materials and products.

The IRC path provides a detailed picture of the geometric changes that occur during the reaction, showing how bond lengths and angles evolve as the molecule transforms from reactant to product. This analysis offers a dynamic perspective on the reaction mechanism, revealing the sequence of events at a molecular level.

Exploration of Quantum Mechanical Tunneling Effects in Rearrangements

Quantum mechanical tunneling describes the phenomenon where a particle can pass through a potential energy barrier even if it does not possess sufficient energy to overcome it classically. libretexts.orglibretexts.org This effect is particularly relevant for reactions involving the transfer of light particles, such as protons or electrons, and can play a significant role in molecular rearrangements, especially at low temperatures. rsc.orgeurekalert.org

Analysis of Electronic Properties and Bonding Characteristics

Molecular Orbital (MO) theory is a fundamental tool for understanding the electronic structure and reactivity of molecules. aip.orglqtl.orgbluffton.edu The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance and are often referred to as the frontier orbitals. libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insight into the chemical reactivity and stability of a molecule. A smaller gap generally indicates higher reactivity.

For this compound, a conjugated polyene system, MO analysis would reveal how the bromine substituents influence the energies and distributions of the π molecular orbitals. libretexts.org The introduction of bromine atoms would be expected to alter the HOMO-LUMO gap compared to the parent cyclohepta-1,3,5-triene. Computational studies on other halogenated compounds have shown that halogen substitution can significantly lower the LUMO energy, thereby affecting the molecule's reactivity. nih.gov

| Property | Description | Relevance to this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical stability and reactivity. A smaller gap suggests higher reactivity. |

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals of a wave function into localized orbitals that align with classical Lewis structures, such as bonds and lone pairs. numberanalytics.comnumberanalytics.com This approach provides a quantitative description of bonding, charge distribution, and intermolecular interactions.

In the context of this compound, NBO analysis would be instrumental in quantifying the extent of π-electron delocalization within the seven-membered ring and the nature of the carbon-bromine bonds. It can also reveal hyperconjugative interactions, which are stabilizing interactions resulting from the overlap of occupied and unoccupied orbitals. For instance, the interaction between the lone pairs of the bromine atoms and the antibonding orbitals of the ring system could be quantified. Such analyses have been widely used to understand bonding in various organic and inorganic compounds. numberanalytics.comnumberanalytics.com The concept of halogen bonding, where a halogen atom acts as an electrophilic region, can also be rationalized through NBO theory. acs.org

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. nih.gov This partitioning allows for the characterization of atoms and the bonds between them based on the topology of the electron density. Key features of AIM analysis include the identification of bond critical points (BCPs), which are indicative of a chemical bond, and the analysis of the Laplacian of the electron density at these points to classify the nature of the interaction (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals).

For this compound, AIM theory would be used to precisely define the atomic properties and the nature of the C-C and C-Br bonds. It would be particularly useful for characterizing the halogen bonds that this molecule might form in condensed phases or with other molecules. acs.orgnih.govwikipedia.org The properties of the electron density at the bond critical points provide quantitative measures of bond strength and character.

Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry offers powerful tools for predicting spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govacdlabs.comnmrdb.org These predictions are invaluable for structure elucidation and for understanding the relationship between electronic structure and spectroscopic observables. Methods often involve Density Functional Theory (DFT) calculations.

Predicting the ¹H and ¹³C NMR chemical shifts of this compound would involve optimizing the molecule's geometry and then calculating the nuclear magnetic shielding tensors. The accuracy of these predictions can be challenging for halogenated compounds. stackexchange.comnih.gov Bromine, being a heavy atom, can introduce relativistic effects that may need to be accounted for in the calculations to achieve good agreement with experimental data. huji.ac.il Despite these challenges, computational NMR prediction remains a crucial tool in structural chemistry. nih.govnih.gov

| Nucleus | Predicted Chemical Shift Range (General Estimate) | Factors Influencing Prediction |

| ¹H | Varies depending on position on the ring | Proximity to bromine atoms, local electronic environment. |

| ¹³C | Varies depending on position on the ring | Direct attachment to bromine, degree of π-conjugation. |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. unipi.itarxiv.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide insights into conformational changes, solvent effects, and thermodynamic properties.

For this compound, MD simulations could be employed to explore its conformational landscape and the dynamics of ring inversion. Furthermore, simulations in the presence of explicit solvent molecules would reveal how the solvent structure and dynamics are influenced by the solute and, conversely, how the solvent affects the properties of the dibrominated cycloalkene. Such simulations are particularly important for understanding halogen bonding in the condensed phase. researchgate.netmdpi.com

Reactivity and Reaction Mechanisms of 2,3 Dibromocyclohepta 1,3,5 Triene

Pericyclic Reactions and Valence Isomerizations

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. wikipedia.org In the context of 2,3-dibromocyclohepta-1,3,5-triene, these reactions, particularly electrocyclic reactions and sigmatropic rearrangements, are fundamental to understanding its chemical behavior and its dynamic relationship with its valence isomer, a dibrominated norcaradiene.

Electrocyclic reactions involve the interconversion of a conjugated π-system and a cyclic compound, where one π-bond is converted to a σ-bond (ring-closing) or vice versa (ring-opening). wikipedia.orglibretexts.org These reactions are stereospecific, with the outcome dictated by the number of π-electrons and whether the reaction is induced by heat (thermal) or light (photochemical). wikipedia.orgmasterorganicchemistry.comlibretexts.org

For the cycloheptatriene (B165957) system, a 6π-electron system, thermal electrocyclic ring-closing is a disrotatory process, meaning the substituents at the termini of the conjugated system rotate in opposite directions. masterorganicchemistry.comstereoelectronics.org Conversely, photochemical ring-closing is conrotatory, with the substituents rotating in the same direction. masterorganicchemistry.comimperial.ac.uk The reverse ring-opening reactions follow the same stereochemical pathways. masterorganicchemistry.com

In the case of this compound, the equilibrium between the seven-membered ring and its bicyclic valence isomer, a dibrominated bicyclo[4.1.0]hepta-2,4-diene (norcaradiene), is a key example of this process. beilstein-journals.orgnih.govnih.gov The presence of the bromine atoms influences the position of this equilibrium.

| Number of π-Electrons | Reaction Condition | Mode of Rotation |

| 4n (e.g., 4, 8) | Thermal | Conrotatory |

| 4n (e.g., 4, 8) | Photochemical | Disrotatory |

| 4n + 2 (e.g., 2, 6, 10) | Thermal | Disrotatory |

| 4n + 2 (e.g., 2, 6, 10) | Photochemical | Conrotatory |

This table is based on the Woodward-Hoffmann rules for pericyclic reactions. wikipedia.orgstereoelectronics.org

Sigmatropic rearrangements are concerted intramolecular reactions where a σ-bond migrates across a conjugated π-system to a new position. wikipedia.orglibretexts.org These shifts are classified by an order [i,j], which denotes the number of atoms each end of the migrating σ-bond has moved. wikipedia.org

While hydrogen shifts are common, such as the wikipedia.orgsiena.edu and siena.edustereoelectronics.org shifts observed in cycloheptatriene systems, the presence of halogen substituents introduces the possibility of halogen shifts. libretexts.orgstereoelectronics.orglibretexts.org For instance, a wikipedia.orgsiena.edu-sigmatropic shift in a cycloheptatriene involves the migration of a substituent from one carbon to another five atoms away. libretexts.org In the context of this compound, the potential for bromine atoms to undergo such rearrangements adds another layer of complexity to its reactivity.

Another significant type of sigmatropic rearrangement is the nih.govnih.gov shift, exemplified by the Cope and Claisen rearrangements. wikipedia.orgstereoelectronics.org In the broader context of the norcaradiene-cycloheptatriene equilibrium, a nih.govnih.gov-sigmatropic shift of the C-C bond shared by the two rings in the norcaradiene form can occur, known as a "walk rearrangement". researchgate.net

The equilibrium between cycloheptatriene (CHT) and its valence isomer, norcaradiene (NCD), is a well-studied phenomenon. siena.edunih.gov This equilibrium is essentially a 6-electron disrotatory electrocyclic process. researchgate.net The position of this equilibrium is highly sensitive to the substituents on the ring. siena.edursc.org

In dibrominated systems like this compound, the bromine atoms significantly influence the stability of the two isomers. Electron-withdrawing substituents on the sp³-hybridized carbon of the cycloheptatriene can favor the norcaradiene form. researchgate.net The interplay between the electronic effects of the bromine atoms and the inherent strain in the three-membered ring of the norcaradiene determines which isomer is more stable.

Recent studies using advanced quantum chemical calculations have revisited this equilibrium, suggesting that at low temperatures, heavy-atom tunneling can play a significant role, leading to an extremely short half-life for norcaradiene, making it difficult to detect directly. nih.govfigshare.com Cycloaddition reactions are often used as a tool to probe this equilibrium, as the norcaradiene isomer, being more reactive, can be trapped in situ. nih.govresearchgate.net

Cycloaddition Chemistry of this compound

Cycloaddition reactions are pericyclic reactions in which two or more unsaturated molecules, or parts of the same molecule, combine to form a cyclic adduct, with a net conversion of π-bonds to σ-bonds. slideshare.netlibretexts.org this compound can participate in various cycloaddition reactions, acting either as a diene or a dienophile, and can also undergo higher-order cycloadditions.

The Diels-Alder reaction is a [4+2] cycloaddition, a powerful tool for forming six-membered rings. wikipedia.orgmasterorganicchemistry.comlibretexts.org In this reaction, a conjugated diene (the 4π component) reacts with a dienophile (the 2π component). wikipedia.orgorganic-chemistry.org

This compound possesses a conjugated diene system and can therefore act as the diene component in a Diels-Alder reaction. The presence of the bromine atoms can influence the reactivity of the diene and the regioselectivity of the cycloaddition. The reaction is typically favored when the diene has electron-donating groups and the dienophile has electron-withdrawing groups. organic-chemistry.orglibretexts.org

Conversely, the double bond not involved in the diene system of this compound could potentially act as a dienophile, reacting with another diene. The reactivity in this role would be influenced by the electronic properties of the dibrominated ring system. The stereospecificity of the Diels-Alder reaction is a key feature, with cyclic dienes often leading to the formation of endo products due to secondary orbital interactions. libretexts.org

Beyond the classic [4+2] Diels-Alder reaction, cycloheptatriene systems can participate in higher-order cycloadditions. These reactions are governed by the principles of orbital symmetry. youtube.com

[4+2] Cycloaddition: As discussed, this is the well-known Diels-Alder reaction where the dibromocycloheptatriene acts as a 4π component. wikipedia.orgyoutube.com

[6+2] Cycloaddition: In this type of reaction, the entire 6π system of the cycloheptatriene can react with a 2π component. These reactions can be promoted by transition metals. nih.gov For example, cobalt-catalyzed [6π+2π] cycloaddition of azepines with dienes has been reported. nih.gov

[4+6] Cycloaddition: This is the reverse scenario of a [6+4] cycloaddition, where a 4π component (diene) reacts with a 6π component (triene). organicreactions.org Thermally allowed [6+4] cycloadditions of tropones (cycloheptatrienones) with dienes are known to form bicyclic systems. organicreactions.org While less common, the potential for this compound to act as the 6π component in a [4+6] cycloaddition with a suitable diene exists, although it may face challenges with periselectivity. organicreactions.org

| Reaction Type | π-Electron Components | Ring Size Formed |

| [2+2] Cycloaddition | 2π + 2π | 4-membered |

| [4+2] Cycloaddition (Diels-Alder) | 4π + 2π | 6-membered |

| [6+2] Cycloaddition | 6π + 2π | 8-membered |

| [4+6] Cycloaddition | 4π + 6π | 10-membered |

This table summarizes common cycloaddition pathways based on the number of participating π-electrons. libretexts.orgorganicreactions.orgbg.ac.rs

Substitution Reactions Involving the Bromine Atoms

The two bromine atoms on the cycloheptatriene ring are key handles for introducing molecular diversity. Their reactivity in substitution reactions is influenced by the electronic nature of the conjugated system and the steric environment of the seven-membered ring.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

While extensive research on the nucleophilic substitution reactions of this compound is not widely documented in publicly available literature, the general principles of nucleophilic substitution on alkyl halides can provide a predictive framework. The potential for SN1, SN2, and SN2' pathways would be dictated by the nature of the nucleophile, the solvent, and the stability of any potential carbocation or transition state intermediates. The conjugated system of the cycloheptatriene ring can play a significant role in stabilizing intermediates, potentially favoring pathways that involve charge delocalization.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The presence of two bromine atoms on this compound makes it an attractive substrate for sequential or double cross-coupling reactions, enabling the synthesis of highly functionalized cycloheptatriene derivatives.

Suzuki Coupling: This reaction would involve the coupling of the dibromide with an organoboron reagent in the presence of a palladium catalyst and a base. By carefully controlling the stoichiometry of the reagents, it may be possible to achieve mono- or di-arylation/vinylation.

Sonogashira Coupling: The Sonogashira reaction allows for the introduction of alkyne moieties. Reacting this compound with a terminal alkyne under palladium-copper catalysis could yield mono- or di-alkynylated products, which are valuable precursors for more complex structures.

Heck Reaction: The Heck reaction would enable the arylation or vinylation of the cycloheptatriene ring at the positions of the bromine atoms using alkenes as coupling partners.

While specific examples for this compound are scarce, the general conditions for these cross-coupling reactions with similar dihalo-alkenes or dihalo-arenes provide a starting point for exploring its derivatization.

Reduction and Elimination Reactions

The bromine atoms can also be removed through reduction or participate in elimination reactions to introduce further unsaturation.

Chemoselective Reductive Debromination

The selective removal of one or both bromine atoms can be a useful synthetic transformation. Vicinal dibromides can often be debrominated to form an alkene. In the case of this compound, this would lead to the formation of cyclohepta-1,3,5-triene. Various reducing agents, such as zinc dust or sodium iodide, are commonly employed for such transformations. The chemoselectivity of the reduction would be a key factor, particularly if the goal is to achieve mono-de-bromination.

Dehydrobromination to Generate Highly Unsaturated Systems

Treatment of this compound with a strong base could induce dehydrobromination. This elimination reaction could potentially lead to the formation of highly unsaturated and transient species such as cycloheptatetraene or its isomers. The regioselectivity of the elimination would be a critical aspect to consider. Research on the dehydrobromination of bromocycloheptatrienes has provided evidence for the formation of cycloheptatetraene intermediates.

Reactions with Organometallic Reagents

Organometallic reagents, such as organolithium and Grignard reagents, are potent nucleophiles and bases. Their reaction with this compound could proceed through several pathways.

The strong basicity of these reagents could lead to dehydrobromination, as discussed above. Alternatively, they could engage in metal-halogen exchange, where a bromine atom is replaced by the metal (lithium or magnesium), generating a new organometallic species. This in situ generated organometallic intermediate could then be trapped with various electrophiles, offering a versatile route for functionalization. Nucleophilic attack at one of the bromine-bearing carbons is also a possibility, although this is generally less common for vinylic halides compared to metal-halogen exchange or elimination.

The specific outcome of the reaction would be highly dependent on the nature of the organometallic reagent, the reaction temperature, and the solvent system employed.

Photochemical Transformations and Photoinduced Reactions of this compound

The photochemical behavior of this compound is not extensively documented in dedicated studies. However, insights into its potential reactivity can be extrapolated from the well-studied photochemistry of its parent compound, cycloheptatriene (CHT), and the known photochemical reactions of brominated organic compounds.

The photochemistry of cycloheptatriene itself is complex, yielding major products such as bicyclo[3.2.0]hepta-2,6-diene (BCHD) and toluene (B28343), with the product distribution being highly dependent on the reaction conditions, particularly the medium. doi.org In the gas phase, the formation of toluene from vibrationally excited ground state CHT molecules is a dominant pathway. doi.org Conversely, in matrix isolation studies, the exclusive product observed is BCHD, indicating that the reaction pathway is sensitive to environmental constraints. doi.org

For this compound, the presence of bromine atoms is expected to influence its photochemical transformations significantly. The carbon-bromine bond is susceptible to photolytic cleavage, a process that can initiate radical reactions. researchoutreach.org The photochemistry of bromine-containing compounds often involves the homolytic cleavage of the C-Br bond to generate a carbon-centered radical and a bromine radical. This process can be initiated by UV light and is a key step in various synthetic transformations, including benzylic brominations. researchgate.net

Given these precedents, the irradiation of this compound could potentially lead to several outcomes:

Isomerization: Similar to cycloheptatriene, valence isomerization to a substituted bicyclo[3.2.0]heptadiene derivative is a plausible pathway.

Radical Reactions: Homolytic cleavage of one or both C-Br bonds could lead to the formation of radical intermediates. These radicals could then undergo a variety of reactions, including hydrogen abstraction from the solvent or other molecules, or intramolecular cyclization.

Elimination of HBr or Br₂: Photoinduced elimination of hydrogen bromide (HBr) or molecular bromine (Br₂) could lead to the formation of aromatic or other unsaturated cyclic products.

The specific products formed would likely depend on factors such as the wavelength of light used, the solvent, and the presence of any radical initiators or quenchers. The use of sensitizers could also be explored to favor specific reaction pathways, such as triplet-sensitized reactions. researchgate.net

Catalyzed Reactions of this compound

Catalytic transformations offer a powerful means to selectively functionalize molecules like this compound. The presence of both a conjugated triene system and reactive carbon-bromine bonds provides multiple sites for catalytic intervention.

Transition Metal-Catalyzed Transformations

The vinyl dibromide moiety in this compound makes it a prime candidate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in C-C and C-heteroatom bond formation. tcichemicals.commtroyal.ca Palladium and nickel catalysts are particularly effective for such transformations. tcichemicals.com

The general catalytic cycle for these cross-coupling reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. youtube.com In the context of this compound, a low-valent transition metal complex (e.g., Pd(0) or Ni(0)) would undergo oxidative addition into one of the C-Br bonds. The resulting organometallic intermediate could then react with a suitable nucleophile in a transmetalation step, followed by reductive elimination to yield the coupled product and regenerate the active catalyst.

Potential transition metal-catalyzed reactions for this compound include:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents (boronic acids or esters) in the presence of a palladium catalyst and a base to form C-C bonds.

Sonogashira Coupling: Palladium- and copper-catalyzed reaction with terminal alkynes to introduce alkynyl groups.

Heck Reaction: Palladium-catalyzed reaction with alkenes.

Stille Coupling: Reaction with organostannanes catalyzed by palladium.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds.

The regioselectivity of these reactions (i.e., which C-Br bond reacts first) would be an important consideration and could potentially be controlled by the choice of catalyst, ligands, and reaction conditions. Desymmetrization of related meso-dibromocycloalkenes has been achieved using copper(I)-catalyzed asymmetric allylic substitution with organolithium reagents, suggesting the potential for enantioselective transformations. acs.org

| Reaction Type | Catalyst/Reagents | Potential Product Type |

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ / Ar-B(OH)₂ | Aryl-substituted cycloheptatriene |

| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N / R-C≡CH | Alkynyl-substituted cycloheptatriene |

| Heck | Pd(OAc)₂, PPh₃, Et₃N / Alkene | Alkenyl-substituted cycloheptatriene |

| Buchwald-Hartwig | Pd₂(dba)₃, BINAP, NaOtBu / R₂NH | Amino-substituted cycloheptatriene |

Organocatalytic Activation and Reactions

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in modern organic synthesis. mdpi.comresearchgate.netacs.org While there are no specific reports on the organocatalytic reactions of this compound, the unsaturated nature of the ring system suggests potential avenues for activation.

Many organocatalytic reactions proceed through the formation of reactive intermediates such as iminium ions or enamines from α,β-unsaturated aldehydes and ketones. acs.org Since this compound lacks a carbonyl group, direct application of these common organocatalytic strategies is unlikely. However, the diene system could potentially participate in organocatalyzed cycloaddition reactions. For example, chiral phosphoric acids or other Brønsted acids could be explored to activate the system towards nucleophilic attack or to catalyze pericyclic reactions.

Another possibility involves the derivatization of this compound into a substrate suitable for organocatalysis. For instance, subsequent chemical modifications could introduce a functional group that can be activated by an organocatalyst.

Research in the field of phosphine-catalyzed annulation reactions has shown that heptafulvenes, which are structurally related to cycloheptatrienes, can undergo [8+2] annulation with allenoates to construct bicyclo[5.3.0]decane scaffolds. nih.gov This suggests that with appropriate catalytic activation, the seven-membered ring of this compound could participate in higher-order cycloadditions.

Acid- and Base-Catalyzed Processes

The reactivity of this compound can be significantly influenced by the presence of acids or bases.

Base-Catalyzed Reactions:

Strong bases can induce the elimination of hydrogen bromide (HBr) from this compound. taylorfrancis.commsu.edulibretexts.org Depending on the position of proton abstraction and subsequent elimination of a bromide ion, this could lead to the formation of a brominated cycloheptatetraene (a heptafulvene derivative) or potentially undergo further elimination to form an aromatic tropylium (B1234903) cation if a hydride is abstracted. The E1cB mechanism is a possibility if a particularly acidic proton is removed to form a stabilized carbanion prior to leaving group expulsion. wikipedia.org

Pyrolysis of 7,7-dibromobicyclo[4.1.0]heptane, a related gem-dibromocyclopropane, in the presence of a base like quinoline (B57606), is known to produce cycloheptatriene. researchgate.net A similar base-induced rearrangement and elimination cascade could be envisioned for this compound.

Acid-Catalyzed Reactions:

Acid catalysis can promote various rearrangements in cyclic systems. msu.edu For cycloheptatriene derivatives, acids can catalyze electrocyclic reactions or sigmatropic rearrangements. nih.gov The presence of the bromine atoms might influence the stability of potential carbocationic intermediates formed under acidic conditions.

It is conceivable that protonation of one of the double bonds in this compound could lead to a carbocation that undergoes rearrangement to a thermodynamically more stable structure. For instance, a 1,5-sigmatropic rearrangement could occur, shifting a substituent around the ring. researchgate.net The specific outcome would depend on the strength of the acid and the reaction conditions.

| Condition | Potential Reaction | Plausible Product(s) |

| Strong Base (e.g., KOtBu) | Dehydrobromination (E2 or E1cB) | Bromoheptafulvene, Tropylium derivatives |

| Lewis Acid (e.g., AlCl₃) | Isomerization/Rearrangement | Rearranged dibromocycloheptatriene isomers |

| Brønsted Acid (e.g., H₂SO₄) | Cationic Rearrangement | Substituted bicyclic or aromatic compounds |

Derivatives and Functionalization of 2,3 Dibromocyclohepta 1,3,5 Triene

Synthesis of Variously Substituted Brominated Cycloheptatrienes

The introduction of additional substituents onto the 2,3-dibromocyclohepta-1,3,5-triene core can be achieved through several synthetic strategies, often involving either the functionalization of a pre-formed cycloheptatriene (B165957) ring or the construction of the seven-membered ring from appropriately substituted precursors.

General methods for the synthesis of substituted cycloheptatrienes can be adapted for the preparation of brominated analogues. One such approach involves the rhodium-catalyzed reaction of aromatic hydrocarbons with diazo compounds, which can lead to ring expansion and the formation of the cycloheptatriene skeleton. researchgate.net By employing substituted aromatic precursors, it is possible to generate cycloheptatrienes with a variety of functional groups. Another classical method involves the thermal or base-induced ring expansion of 7,7-dibromobicyclo[4.1.0]heptanes (dibromonorcaranes). researchgate.net The pyrolysis of these compounds in the presence of a base can yield cycloheptatrienes, and by using substituted dibromonorcaranes, one can access substituted cycloheptatrienes. researchgate.netk-state.edu

For instance, the reaction sequence for synthesizing penta-alkyl substituted cycloheptatrienes, while complex and sometimes yielding mixtures of products, demonstrates the feasibility of building highly substituted cycloheptatriene frameworks through a series of Grignard reactions and dehydrations starting from materials like l-carvone. k-state.edu Such multi-step sequences could, in principle, be modified to incorporate bromine atoms at the desired positions.

Table 1: Synthetic Approaches to Substituted Cycloheptatrienes

| Starting Material Class | Reagent(s) | Product Type | Reference |

| Aromatic Hydrocarbons | Diazo compounds, Rh catalyst | Substituted Cycloheptatrienes | researchgate.net |

| 7,7-Dibromonorcaranes | Heat, Base | Substituted Cycloheptatrienes | researchgate.net |

| l-Carvone | Grignard reagents, Dehydrating agents | Polyalkyl-substituted Cycloheptatrienes | k-state.edu |

Regioselective Functionalization at Non-Brominated Positions

A key aspect of the chemistry of this compound is the ability to selectively functionalize the ring at positions other than the brominated carbons (C4, C5, C6, and C7). This regioselectivity is often dictated by the electronic and steric environment of the different C-H and C-Br bonds.

Drawing parallels from studies on other dibrominated aromatic systems, such as 1,7-dibromonaphthalene, it is plausible that the two bromine atoms in this compound exhibit different reactivities. In 1,7-dibromonaphthalene, transition metal-catalyzed cross-coupling reactions tend to occur at the less sterically hindered position, while bromine-lithium exchange is favored at the more sterically hindered position. nih.gov A similar differentiation can be anticipated for this compound.

Furthermore, studies on substituted dibromo-1,2,3-triazoles have shown that bromine-lithium exchange with butyllithium (B86547) occurs selectively at the C5 position. The resulting lithiated species can then be quenched with various electrophiles to introduce a range of substituents. rsc.org This suggests that direct lithiation or halogen-metal exchange on this compound could be a viable strategy for functionalization at the C4 or C7 positions, which are adjacent to the sp³-hybridized carbon.

Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings, are powerful tools for forming new carbon-carbon bonds. mdpi.com It is conceivable that under carefully controlled conditions, selective coupling could be achieved at one of the C-Br bonds, leaving the other intact for subsequent transformations. The choice of catalyst, ligands, and reaction conditions would be crucial in controlling the regioselectivity of such reactions.

Table 2: Potential Regioselective Functionalization Reactions

| Reaction Type | Reagent | Potential Site of Functionalization | Analogous System | Reference |

| Bromine-Lithium Exchange | n-Butyllithium | C4 or C7 | Dibromo-1,2,3-triazoles | rsc.org |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | C2 or C3 | 1,7-Dibromonaphthalene | nih.gov |

| Stille Coupling | Organostannane, Pd catalyst | C2 or C3 | General | mdpi.com |

Formation of Polycyclic and Fused-Ring Systems Incorporating the Dibromocycloheptatriene Moiety

The conjugated triene system within this compound makes it an attractive candidate for participating in cycloaddition reactions, providing a route to polycyclic and fused-ring structures. The Diels-Alder reaction, a [4+2] cycloaddition, is a particularly powerful tool for the construction of six-membered rings. wikipedia.orgmasterorganicchemistry.com

In a potential Diels-Alder reaction, the this compound could act as the 4π-electron component (the diene). The presence of the electron-withdrawing bromine atoms may influence the reactivity of the diene system. The reaction would involve the combination of the diene with a 2π-electron component (the dienophile), such as maleic anhydride (B1165640) or an activated alkyne, to form a bicyclic adduct. organic-chemistry.orgyoutube.com The stereochemistry of the resulting product would be governed by the principles of the Diels-Alder reaction, often favoring the endo product under kinetic control. libretexts.org

Beyond the classic Diels-Alder reaction, cycloheptatriene derivatives can participate in other types of pericyclic reactions and cycloadditions. For example, the synthesis of azulene (B44059) derivatives, which contain a fused five- and seven-membered ring system, can be achieved from 2H-cyclohepta[b]furan-2-one precursors through [8+2] cycloaddition reactions with enamines. mdpi.com This highlights the versatility of the cycloheptatriene core in constructing complex, non-benzenoid aromatic systems. The dibromo-substituted cycloheptatriene could serve as a valuable starting material for analogous transformations, leading to functionalized polycyclic aromatic compounds.

Table 3: Potential Cycloaddition Reactions

| Reaction Type | Reactant Partner (Dienophile) | Potential Product | Reference |

| [4+2] Diels-Alder | Maleic Anhydride | Bicyclo[2.2.1]heptene derivative | wikipedia.orgorganic-chemistry.org |

| [4+2] Diels-Alder | Dimethyl Acetylenedicarboxylate | Bicyclo[2.2.1]heptadiene derivative | wikipedia.orgmasterorganicchemistry.com |

| [8+2] Cycloaddition | Enamine | Azulene derivative | mdpi.com |

Design and Synthesis of Chiral Derivatives

The introduction of chirality into the this compound framework is of significant interest for applications in asymmetric synthesis and materials science. The synthesis of enantiomerically pure derivatives can be approached through several strategies, primarily involving the use of chiral auxiliaries, chiral catalysts, or the resolution of racemic mixtures.

One common strategy for obtaining enantiopure compounds is the use of a chiral auxiliary. For example, racemic Baylis-Hillman adducts have been resolved by forming an acetal (B89532) with (-)-menthone (B42992), a chiral auxiliary. The resulting diastereomers can be separated and then the auxiliary can be cleaved to yield the enantiopure products. nih.gov A similar approach could be envisioned for a functionalized derivative of this compound that possesses a suitable handle for attachment to a chiral auxiliary.

Another avenue is the synthesis of chiral derivatives through the functionalization of a prochiral face of the molecule. For example, if a substituent were introduced at the C7 position, this carbon would become a stereocenter. A diastereoselective reaction at this position, guided by a chiral reagent or catalyst, could lead to the formation of a single enantiomer. The synthesis of chiral helicenes and triptycenes demonstrates that complex, chiral three-dimensional structures can be built from planar aromatic precursors through carefully designed synthetic sequences. mdpi.com

Table 4: Strategies for the Synthesis of Chiral Derivatives

| Strategy | Description | Example Principle | Reference |

| Chiral Auxiliary | Temporary incorporation of a chiral molecule to induce diastereoselectivity. | Use of (-)-menthone to resolve racemic mixtures. | nih.gov |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Chiral Lewis acid catalyzed Diels-Alder reaction. | organic-chemistry.org |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | HPLC on a chiral column. | mdpi.com |

Applications in Organic Synthesis and Materials Science

2,3-Dibromocyclohepta-1,3,5-triene as a Versatile Building Block in Complex Molecule Synthesis

This compound serves as a key starting material for the synthesis of various complex molecules, most notably azulene (B44059) derivatives. nih.govmdpi.com Azulenes, with their unique fused five- and seven-membered ring structure, are of significant interest due to their distinct electronic properties and applications in pharmaceuticals and materials science. nih.govnih.gov The synthesis of azulene and its derivatives often involves the construction of the bicyclic system, and this compound provides a pre-formed seven-membered ring, simplifying the synthetic route.

One common strategy involves the reaction of this compound with a suitable five-membered ring precursor. For instance, condensation reactions with cyclopentadienyl (B1206354) anions or their equivalents can lead to the formation of the azulene skeleton. The bromine atoms on the cycloheptatriene (B165957) ring can be strategically functionalized or eliminated during the course of the synthesis to achieve the desired substitution pattern on the final azulene product.

The versatility of this compound is further demonstrated in its use for synthesizing polycyclic aromatic hydrocarbons (PAHs) that incorporate the seven-membered ring of azulene. mdpi.com These complex structures are of interest for their potential applications in organic electronics and materials science.

Table 1: Examples of Complex Molecules Synthesized from this compound

| Resulting Compound Class | Synthetic Strategy | Key Intermediates/Reagents | Reference |

| Azulene Derivatives | Condensation/Annulation | Cyclopentadienyl anions | nih.govmdpi.com |

| Polycyclic Aromatic Hydrocarbons | Cycloaddition/Annulation | Various dienophiles/annulation partners | mdpi.com |

Precursor for the Generation of Strained Cyclic Intermediates (e.g., Cyclic Allenes, Alkynes)

A significant application of this compound lies in its ability to act as a precursor for highly reactive and transient strained cyclic intermediates, such as cyclic allenes and cycloalkynes. These species contain a high degree of ring strain, which drives their reactivity in various chemical transformations. nih.govscispace.com

The generation of these intermediates from this compound typically involves a dehydrobromination reaction using a strong base. The elimination of two molecules of hydrogen bromide can lead to the formation of a cyclohepta-1,2-diene (a cyclic allene) or a cycloheptyne (a cyclic alkyne), depending on the reaction conditions and the position of the double bonds formed.

These strained intermediates are not typically isolated but are generated in situ and trapped with various reagents. For example, they can undergo cycloaddition reactions with dienes or other trapping agents to form complex polycyclic systems. The study of these reactions provides valuable insights into the fundamental reactivity of strained molecules. nih.gov The formation of these transient species is a key step in certain synthetic pathways, enabling the construction of molecular architectures that would be difficult to access through other means. illinois.edu

Table 2: Strained Intermediates Generated from this compound

| Strained Intermediate | Method of Generation | Typical Trapping Reactions | Reference |

| Cyclohepta-1,2-diene | Dehydrobromination | [4+2] Cycloaddition with dienes | nih.gov |

| Cycloheptyne | Dehydrobromination | Nucleophilic addition, Cycloadditions | illinois.edu |

Utility in Ligand Design for Organometallic Catalysis

The cyclohepta-1,3,5-triene framework, which can be accessed from this compound, has been explored in the design of ligands for organometallic catalysis. wikipedia.org The ability of the seven-membered ring to coordinate to metal centers in various hapticities (η², η⁴, η⁶) makes it an interesting platform for developing novel catalyst systems.

By functionalizing the cycloheptatriene ring, for example, through the substitution of the bromine atoms in this compound, ligands with specific electronic and steric properties can be synthesized. These tailored ligands can then be used to modulate the reactivity and selectivity of metal catalysts in a variety of organic transformations.

While direct applications of this compound in commercially available catalysts may be limited, its role as a precursor to more complex cycloheptatriene-based ligands is noteworthy. The development of new ligands is a continuous effort in the field of organometallic chemistry, and the cycloheptatriene scaffold offers a unique and tunable platform for ligand design. beilstein-journals.org

Integration into Advanced Materials Research

The chemical properties of this compound and its derivatives make them intriguing candidates for integration into advanced materials. The potential for this compound to act as a monomer or a functional component in polymers and other materials stems from its reactive bromine atoms and the inherent properties of the cycloheptatriene ring.

The bromine atoms can serve as handles for polymerization reactions or for grafting the cycloheptatriene unit onto other polymer backbones. The resulting materials could possess interesting electronic or optical properties derived from the conjugated π-system of the seven-membered ring. For instance, polymers incorporating the cycloheptatriene moiety might exhibit novel conductive or photoresponsive behaviors.

Furthermore, the ability of the cycloheptatriene ring to undergo reversible structural changes, such as the interconversion between the cycloheptatriene and the tropylium (B1234903) cation, could be exploited in the design of "smart" materials that respond to external stimuli. While this area of research is still developing, the chemical behavior of this compound suggests its potential as a building block for new functional materials.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The future synthesis of 2,3-Dibromocyclohepta-1,3,5-triene and its derivatives will likely focus on efficiency, selectivity, and sustainability. While classical methods for cycloheptatriene (B165957) synthesis, such as the Buchner ring expansion of benzene (B151609) with a dibromocarbene precursor, provide a conceptual starting point, future research should aim for more controlled and higher-yielding approaches.

A promising avenue lies in the late-stage functionalization of pre-formed cycloheptatriene. The development of regioselective di-bromination reactions on the parent cyclohepta-1,3,5-triene would be a significant advancement. This could involve the exploration of novel brominating agents and catalytic systems that can precisely target the 2- and 3-positions.

Furthermore, the synthesis of functionalized cycloheptatrienes from tropone (B1200060) precursors offers another viable strategy. For instance, the reaction of 2-halotropones with organolithium reagents has been shown to yield substituted cycloheptatrienes. rsc.org Investigating the conversion of tropone or its derivatives to this compound through a sequence of reduction and stereocontrolled bromination could provide a flexible entry to this scaffold.

Future synthetic strategies should also prioritize sustainability by exploring metal-free catalysis, photoredox catalysis, and flow chemistry conditions to minimize waste and improve reaction efficiency.

Discovery of Unprecedented Reactivity Modes for the Dibromocycloheptatriene Scaffold

The presence of two adjacent bromine atoms on the cycloheptatriene ring is expected to unlock novel reactivity patterns. The electron-withdrawing nature of the bromine atoms can significantly alter the electronic landscape of the triene system, influencing its participation in various pericyclic reactions.

Future investigations should explore the Diels-Alder reactivity of this compound with a range of dienophiles. The facial selectivity and the electronic demand of these cycloadditions could be markedly different from the parent cycloheptatriene. Additionally, the potential for the dibrominated scaffold to undergo intramolecular rearrangements or electrocyclizations upon thermal or photochemical activation warrants thorough investigation.

Another intriguing area of future research is the selective functionalization of the carbon-bromine bonds. The development of catalytic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) at one or both bromine positions would provide a powerful tool for elaborating the cycloheptatriene core and accessing a diverse library of derivatives. The differential reactivity of the two C-Br bonds could also be exploited for sequential and site-selective modifications.

Furthermore, the potential for this compound to serve as a precursor to the corresponding tropylium (B1234903) cation through bromide abstraction should be explored. The electronic effect of the remaining bromine atom on the stability and aromaticity of the resulting tropylium ion would be of fundamental interest.

Advancements in Computational Modeling for Predictive Reactivity and Structure-Property Relationships

Computational chemistry will be an indispensable tool in guiding the exploration of this compound chemistry. Density Functional Theory (DFT) and other high-level computational methods can provide deep insights into the molecule's structure, stability, and electronic properties.

Future computational studies should focus on:

Conformational Analysis: Determining the preferred boat-like conformation of the seven-membered ring and the energetic barriers for ring inversion.

Electronic Structure: Mapping the electron density distribution and molecular orbitals to understand the influence of the vicinal dibromides on the π-system. This will be crucial for predicting the regioselectivity of electrophilic and nucleophilic attacks.

Reaction Mechanisms: Modeling the transition states and reaction pathways for various transformations, such as cycloadditions, rearrangements, and cross-coupling reactions. This will aid in the rational design of experiments and the interpretation of observed reactivity.

Spectroscopic Properties: Predicting NMR, IR, and UV-Vis spectra to aid in the characterization of newly synthesized compounds.

By building accurate computational models, researchers can screen potential reactions and substrates in silico, accelerating the discovery of new reactivity and the design of molecules with desired properties.

Exploration of Stereoselective Transformations and Chiral Auxiliary Applications

The introduction of chirality is a key step in the development of functional molecules with applications in materials science and medicinal chemistry. Future research on this compound should place a strong emphasis on stereoselective synthesis and transformations.

The development of enantioselective methods for the synthesis of this compound will be a significant milestone. This could involve the use of chiral catalysts in the key ring-forming or bromination steps.

Furthermore, the chiral, non-planar cycloheptatriene scaffold itself can be explored as a platform for asymmetric synthesis. The development of methods to resolve racemic mixtures of substituted this compound derivatives could lead to the use of the enantiopure scaffolds as chiral ligands for asymmetric catalysis or as chiral building blocks for the synthesis of complex molecules. The strategic placement of functional groups on the dibrominated core could allow for its use as a novel chiral auxiliary, influencing the stereochemical outcome of reactions on appended substrates.

Design of Novel Functional Molecules Incorporating the this compound Framework

The unique structural and electronic features of this compound make it an attractive building block for the design of novel functional molecules.

Future research in this area could focus on the synthesis of:

Extended π-Systems: The dibrominated core can be functionalized through cross-coupling reactions to create larger, conjugated systems with interesting photophysical properties. These could find applications as organic electronic materials, sensors, or molecular switches.

Biologically Active Compounds: The cycloheptatriene motif is found in some natural products. The dibrominated scaffold could serve as a starting point for the synthesis of novel analogs with potential therapeutic applications. The bromine atoms can act as handles for further diversification or can contribute to binding interactions with biological targets.

Complex Molecular Architectures: The rigid, three-dimensional structure of the cycloheptatriene ring can be incorporated into more complex molecular architectures, such as molecular cages, interlocking molecules (catenanes and rotaxanes), and novel polymeric materials.

The exploration of these areas will undoubtedly lead to the discovery of new materials and molecules with unique properties and functions, driven by the foundational chemistry of the this compound scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.